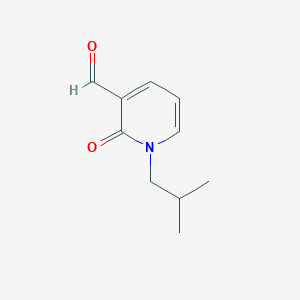

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Description

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

1-(2-methylpropyl)-2-oxopyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H13NO2/c1-8(2)6-11-5-3-4-9(7-12)10(11)13/h3-5,7-8H,6H2,1-2H3 |

InChI Key |

VZBYWWPKHDJMQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=CC=C(C1=O)C=O |

Origin of Product |

United States |

Preparation Methods

Analysis of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield | Purification Method |

|---|---|---|---|---|

| Condensation Reaction | Isobutyl derivatives, pyridine-based structures | Ethanol or dichloromethane, acid catalyst, heat | Variable | Recrystallization or chromatography |

| Cyclization and Alkylation | Pyridine precursors, isobutyl halides | Solvent, base, heat | Moderate to high | Recrystallization or chromatography |

Research Findings

Research into dihydropyridine derivatives, including those with carbaldehyde functionalities, is ongoing. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry, particularly in drug design and development. Their structural motifs may exhibit biological activity, making them candidates for further investigation in pharmacological studies.

Comparison with Similar Compounds

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde shares structural similarities with other dihydropyridines, which have been studied for their pharmacological properties and potential therapeutic effects. While specific data on this compound's biological activity is limited, its structural similarity to other dihydropyridines suggests potential applications in various therapeutic areas.

Chemical Reactions Analysis

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. .

Scientific Research Applications

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogues

Structural and Reactivity Analysis

- Aldehyde Functionality: The carbaldehyde group at position 3 enables nucleophilic additions (e.g., hydrazone formation) and condensations (e.g., Knoevenagel reactions). This reactivity is shared across analogues but modulated by substituents. For example, electron-withdrawing groups (e.g., difluoromethyl ) enhance aldehyde electrophilicity, while bulky substituents (e.g., isobutyl) may sterically hinder reactions.

- Pyridone Core : The 2-oxo-1,2-dihydropyridine ring provides hydrogen-bonding capacity and aromaticity. Substituents at position 1 influence solubility and lipophilicity. The isobutyl group in the target compound likely increases membrane permeability compared to smaller alkyl or aryl groups .

- Halogenated Analogues: Compounds like 4-bromo- and 4-iodo-substituted derivatives are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), though this is less relevant for the non-halogenated target compound.

Biological Activity

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 1367978-65-1

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The following sections detail these activities.

Antibacterial Activity

A study highlighted the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 - 31.2 |

| Escherichia coli | 62.5 - 125 |

| Pseudomonas aeruginosa | 31.2 - 62.5 |

The compound demonstrated a bactericidal mechanism, inhibiting protein synthesis and affecting nucleic acid production pathways .

Antifungal Activity

In addition to antibacterial properties, the compound also exhibited antifungal activity against Candida species. The results are summarized in the table below:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 31.2 - 62.5 |

| Candida glabrata | 62.5 - 125 |

The antifungal action was attributed to the disruption of cell membrane integrity and inhibition of ergosterol biosynthesis .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory effects. In vitro assays indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Protein Synthesis Inhibition : The compound interferes with ribosomal function, leading to reduced bacterial growth.

- Membrane Disruption : In fungal cells, it disrupts the integrity of the cell membrane, contributing to cell death.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Case Study on Staphylococcus aureus : A clinical isolate was treated with varying concentrations of the compound, resulting in a significant reduction in biofilm formation, which is crucial for persistent infections.

- Case Study on Candida albicans : Patients with recurrent yeast infections were administered the compound as part of a combination therapy, showing improved outcomes compared to standard treatments alone.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde?

The synthesis requires precise control of reaction conditions, including:

- Catalysts : Lewis acids (e.g., BF₃·OEt₂) or bases to facilitate cyclization and functional group transformations .

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) for improved solubility of intermediates .

- Temperature : Typically 60–80°C to balance reaction rate and byproduct formation . Yield optimization often involves iterative adjustments to these parameters, validated by HPLC or NMR purity checks .

Q. How can structural characterization be performed for this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the dihydropyridine core, isobutyl substituent, and aldehyde group .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula verification (C₁₁H₁₅NO₂) .

- X-ray Crystallography : To resolve stereochemical ambiguities, if crystallizable derivatives are synthesized .

Q. What safety protocols are recommended for handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste Disposal : Follow institutional guidelines for organic waste containing aldehyde groups .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

- DFT Calculations : To model electrophilic aldehyde reactivity and predict sites for nucleophilic attack (e.g., at C3 or the pyridone oxygen) .

- Molecular Dynamics : Simulate solvent effects on reaction pathways, particularly for polar solvents .

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Q. What strategies resolve contradictions in reported biological activity data for dihydropyridine derivatives?

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition) .

- SAR Studies : Systematically vary substituents (e.g., isobutyl vs. benzyl groups) to isolate structural contributors to activity .

- Reproducibility Checks : Validate results under controlled conditions (pH, temperature) to account for experimental variability .

Q. How does the isobutyl group influence the compound’s physicochemical properties compared to other alkyl substituents?

- Lipophilicity : The branched isobutyl group increases logP vs. linear alkyl chains, enhancing membrane permeability .

- Steric Effects : Bulkier substituents reduce reactivity at the aldehyde group, as shown in kinetic studies of Schiff base formation .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals higher decomposition temperatures for branched alkyl derivatives .

Q. What advanced techniques are used to study degradation pathways under oxidative conditions?

- LC-MS/MS : Identify degradation products (e.g., carboxylic acids from aldehyde oxidation) .

- EPR Spectroscopy : Detect radical intermediates formed during photodegradation .

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks to simulate long-term storage .

Methodological Resources

- Synthetic Optimization : Refer to protocols in for stepwise guidance on catalyst selection and solvent systems.

- Computational Modeling : PubChem’s chemical descriptor data (e.g., SMILES: C1=CN(C(=O)C(=C1)C=O)CC(C)C) enables in silico property prediction .

- Biological Assays : Standardize enzyme inhibition assays using positive controls (e.g., known kinase inhibitors) to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.